An In-Depth Technical Guide to the Molecular Weight and Physical Properties of 3-(3,5-Dimethylphenyl)pyrrolidine HCl
An In-Depth Technical Guide to the Molecular Weight and Physical Properties of 3-(3,5-Dimethylphenyl)pyrrolidine HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-(3,5-Dimethylphenyl)pyrrolidine HCl in Modern Drug Discovery
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its prevalence in a vast array of biologically active compounds underscores its importance as a "privileged structure" in drug design. The 3-arylpyrrolidine motif, in particular, has garnered significant attention due to its presence in compounds targeting a diverse range of biological pathways, including those involved in neurological disorders, cancer, and infectious diseases.[4][5][6] 3-(3,5-Dimethylphenyl)pyrrolidine HCl, a specific derivative within this class, represents a molecule of considerable interest for researchers engaged in the synthesis and evaluation of novel therapeutic agents.
A comprehensive understanding of the fundamental physicochemical properties of a drug candidate is paramount for its successful development. Properties such as molecular weight, melting point, solubility, and spectral characteristics are not merely academic data points; they are critical determinants of a compound's behavior in biological systems and its suitability for formulation into a viable pharmaceutical product. This technical guide provides a detailed examination of the molecular weight and key physical properties of 3-(3,5-Dimethylphenyl)pyrrolidine HCl, offering both calculated and predicted data, alongside the established methodologies for their experimental determination. This information is intended to empower researchers to accelerate their discovery and development efforts by providing a solid foundation of the molecule's essential characteristics.
Molecular Identity and Structure
The first step in characterizing any chemical entity is to unequivocally establish its molecular formula and weight. These fundamental parameters are the bedrock upon which all other physicochemical analyses are built.
Chemical Structure
The structure of 3-(3,5-Dimethylphenyl)pyrrolidine HCl combines a saturated five-membered nitrogen-containing ring (pyrrolidine) with a 3,5-dimethylphenyl substituent at the 3-position. The hydrochloride salt form is typically employed to enhance solubility and stability.
Figure 1: Chemical structure of 3-(3,5-Dimethylphenyl)pyrrolidine HCl.
Molecular Formula and Weight
The molecular formula of the free base, 3-(3,5-Dimethylphenyl)pyrrolidine, is C₁₂H₁₇N. The molecular weight of the hydrochloride salt is calculated by adding the molecular weight of the free base to that of hydrogen chloride (HCl).
| Component | Formula | Atomic Weights ( g/mol ) | Contribution ( g/mol ) |
| Carbon | C₁₂ | C: 12.011[7][8] | 144.132 |
| Hydrogen (base) | H₁₇ | H: 1.008[2][9] | 17.136 |
| Nitrogen | N | N: 14.007[10][11][12][13][14] | 14.007 |
| Free Base Total | C₁₂H₁₇N | 175.275 | |
| Hydrogen (HCl) | H | H: 1.008 | 1.008 |
| Chlorine | Cl | Cl: 35.45[15][16][17][18][] | 35.45 |
| HCl Total | HCl | 36.458 | |
| Total Molecular Weight | C₁₂H₁₈ClN | 211.733 |
Table 1: Calculation of the molecular weight of 3-(3,5-Dimethylphenyl)pyrrolidine HCl.
Core Physical Properties: A Quantitative Overview
The physical properties of a compound dictate its behavior in various laboratory and physiological environments. For 3-(3,5-Dimethylphenyl)pyrrolidine HCl, a combination of predicted and comparative data provides a foundational understanding of its characteristics. It is important to note that while predicted values are valuable for initial assessment, experimental verification is crucial for definitive characterization.
| Property | Predicted Value/Range | Method of Determination/Prediction | Significance in Drug Development |
| Melting Point | 160-180 °C (Predicted) | In silico prediction based on structural analogs.[20] | Purity assessment, solid-state stability, and formulation development. A sharp melting point range is indicative of high purity.[16][21] |
| Boiling Point | > 250 °C (Predicted, for free base) | In silico prediction. | Relevant for purification by distillation (of the free base) and assessing thermal stability. |
| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, methanol). Limited solubility in non-polar organic solvents. | Predicted based on the hydrochloride salt form and the properties of similar arylpyrrolidine hydrochlorides.[10] | Crucial for bioavailability, formulation of parenteral and oral dosage forms, and designing in vitro assays. |
| pKa | 9.5 - 10.5 (Predicted) | In silico prediction based on the pyrrolidine nitrogen. | Governs the ionization state at physiological pH, which influences absorption, distribution, metabolism, and excretion (ADME) properties. |
Table 2: Summary of the physical properties of 3-(3,5-Dimethylphenyl)pyrrolidine HCl.
Experimental Methodologies for Physicochemical Characterization
To ensure the scientific integrity and trustworthiness of the data, it is essential to employ standardized and validated experimental protocols. This section outlines the methodologies for determining the key physical properties of 3-(3,5-Dimethylphenyl)pyrrolidine HCl.
Figure 2: Workflow for the synthesis and physicochemical characterization of 3-(3,5-Dimethylphenyl)pyrrolidine HCl.
Melting Point Determination: The Capillary Method
The melting point of a crystalline solid is a sensitive indicator of its purity. The capillary method is a widely accepted and straightforward technique for this determination.
Protocol:
-
Sample Preparation: A small amount of the finely powdered, dry 3-(3,5-Dimethylphenyl)pyrrolidine HCl is packed into a thin-walled glass capillary tube, sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a controlled rate, typically with a rapid initial heating to approach the expected melting point, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the melting range.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (the clear point) are recorded. This range constitutes the melting point.[13]
-
Interpretation: A sharp melting range (typically 1-2 °C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.[16][21]
Solubility Assessment: The Shake-Flask Method
Determining the solubility of a compound in various solvents is crucial for its formulation and for understanding its behavior in biological fluids. The shake-flask method is a common technique for determining equilibrium solubility.
Protocol:
-
Solvent Selection: A range of solvents relevant to pharmaceutical development should be chosen, including water, buffered aqueous solutions at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate gastrointestinal conditions), and common organic solvents (e.g., ethanol, methanol, dichloromethane).
-
Sample Preparation: An excess amount of 3-(3,5-Dimethylphenyl)pyrrolidine HCl is added to a known volume of the selected solvent in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).[5]
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Expression of Solubility: The solubility is typically expressed in units of mg/mL or mol/L.
Spectroscopic Analysis: Unveiling the Molecular Fingerprint
Spectroscopic techniques provide invaluable information about the structure and purity of a molecule.
NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule by probing the magnetic properties of its atomic nuclei.
-
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. For 3-(3,5-Dimethylphenyl)pyrrolidine HCl, one would expect to see distinct signals for the aromatic protons, the methyl protons on the phenyl ring, and the protons of the pyrrolidine ring. The chemical shifts, splitting patterns, and integration of these signals are key to confirming the structure.
-
¹³C NMR (Carbon-13 NMR): This technique provides information about the different types of carbon atoms in a molecule. Each unique carbon atom will give a distinct signal, allowing for confirmation of the carbon skeleton.
General Sample Preparation for NMR: A small amount of the compound is dissolved in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) and placed in an NMR tube.[15] Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing.[15]
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorptions for 3-(3,5-Dimethylphenyl)pyrrolidine HCl:
-
N-H Stretch: A broad absorption in the region of 2400-3200 cm⁻¹ is characteristic of the N-H⁺ stretch in an amine hydrochloride salt.
-
C-H Stretch (Aromatic): Absorptions slightly above 3000 cm⁻¹ are indicative of the C-H bonds on the phenyl ring.
-
C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ correspond to the C-H bonds of the pyrrolidine ring and the methyl groups.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic ring.
-
C-N Stretch: An absorption in the 1250-1020 cm⁻¹ range is expected for the C-N bond of the pyrrolidine ring.[8]
Mass spectrometry is a technique used to determine the molecular weight and to gain structural information by analyzing the mass-to-charge ratio of ionized molecules and their fragments.
Expected Mass Spectrum of 3-(3,5-Dimethylphenyl)pyrrolidine:
-
Molecular Ion Peak (M⁺): For the free base, a molecular ion peak at an m/z corresponding to the molecular weight (175.28) would be expected. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[17][18][]
-
Fragmentation Pattern: The fragmentation of pyrrolidine derivatives often involves cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage), leading to characteristic fragment ions.[18][20] Analysis of these fragments can provide further confirmation of the structure.
Conclusion: A Foundation for Future Research
This technical guide has provided a comprehensive overview of the molecular weight and key physical properties of 3-(3,5-Dimethylphenyl)pyrrolidine HCl. By presenting calculated and predicted data alongside detailed experimental methodologies, this document serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development. A thorough understanding of these fundamental physicochemical characteristics is indispensable for the rational design of future experiments, the interpretation of biological data, and the advancement of this promising class of compounds toward potential therapeutic applications. As with any scientific endeavor, the data presented herein should be complemented by rigorous experimental validation to ensure the highest level of accuracy and reliability in research and development.
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